molecular formula C6H12ClNO3 B12271925 cis-1-Amino-3-(hydroxymethyl)cyclobutanecarboxylic acid;hydrochloride

cis-1-Amino-3-(hydroxymethyl)cyclobutanecarboxylic acid;hydrochloride

Cat. No.: B12271925
M. Wt: 181.62 g/mol
InChI Key: SBEQUKZKPGRUFS-UHFFFAOYSA-N
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Description

cis-1-Amino-3-(hydroxymethyl)cyclobutanecarboxylic acid;hydrochloride: is a chemical compound with the molecular formula C6H11NO3 It is a derivative of cyclobutanecarboxylic acid and features a cyclobutane ring with an amino group and a hydroxymethyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-1-Amino-3-(hydroxymethyl)cyclobutanecarboxylic acid;hydrochloride typically involves the stereospecific synthesis from 3-oxabicyclo[3.1.1]heptan-2-one-1-carboxylic acid . The reaction conditions often include the use of specific catalysts and solvents to ensure the correct stereochemistry of the product.

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of efficient catalysts and optimized reaction conditions would be crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: cis-1-Amino-3-(hydroxymethyl)cyclobutanecarboxylic acid;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Formation of cyclobutanecarboxylic acid derivatives.

    Reduction: Formation of cyclobutanamine derivatives.

    Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

cis-1-Amino-3-(hydroxymethyl)cyclobutanecarboxylic acid;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-1-Amino-3-(hydroxymethyl)cyclobutanecarboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: cis-1-Amino-3-(hydroxymethyl)cyclobutanecarboxylic acid;hydrochloride is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C6H12ClNO3

Molecular Weight

181.62 g/mol

IUPAC Name

1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H11NO3.ClH/c7-6(5(9)10)1-4(2-6)3-8;/h4,8H,1-3,7H2,(H,9,10);1H

InChI Key

SBEQUKZKPGRUFS-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C(=O)O)N)CO.Cl

Origin of Product

United States

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